molecular formula C14H17N3O3 B2912909 N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941958-13-0

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2912909
CAS No.: 941958-13-0
M. Wt: 275.308
InChI Key: PZTLASZSSFEKSF-UHFFFAOYSA-N
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Description

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a chemical compound with the molecular formula C14H17N3O3. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a phenyl group with a methyl substituent

Mechanism of Action

Target of Action

The primary target of N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

This compound acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx pathway . This pathway is crucial for the transfer of Ca2+ ions from the ER to the mitochondria, which is essential for various cellular functions.

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on Ca2+ ion influx and its downstream effects on neuronal function.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidinone ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the phenyl group and the methyl substituent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to create drugs with therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

  • N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941958-13-0)

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the pyrrolidinone ring and the methyl-substituted phenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-5-6-10(16-14(20)13(19)15-2)8-11(9)17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTLASZSSFEKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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